molecular formula C22H19Br2FN2O B609812 P7C3-A20

P7C3-A20

Numéro de catalogue: B609812
Poids moléculaire: 506.2 g/mol
Clé InChI: XNLTWMQBJFWQOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du P7C3-A20 implique plusieurs étapes, commençant par la préparation de la structure de base du carbazole aminopropyle. Ce noyau est ensuite modifié par diverses réactions chimiques pour introduire des groupes fonctionnels spécifiques qui améliorent ses propriétés neuroprotectrices. Les voies de synthèse exactes et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail .

Analyse Des Réactions Chimiques

Le P7C3-A20 subit plusieurs types de réactions chimiques, notamment :

Applications De Recherche Scientifique

Traumatic Brain Injury (TBI)

P7C3-A20 has been extensively studied for its effects on TBI. In animal models, it was administered post-injury, demonstrating significant reductions in neuronal cell death and improvements in functional outcomes such as balance and memory . The treatment resulted in decreased hemorrhage and necrosis within the brain tissue, showcasing its protective effects against TBI-induced damage.

Ischemic Stroke

Research indicates that this compound exerts neuroprotective effects during ischemic events by promoting neuronal survival and reducing infarct size. In a study involving rats subjected to ischemic stroke, administration of this compound resulted in improved spatial memory and reduced neuronal loss . The compound's ability to enhance neurogenesis in the hippocampus further supports its potential as a therapeutic agent for stroke recovery.

Neurodegenerative Diseases

This compound shows promise in treating various neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease. Its role in protecting endothelial cells within the neurovascular unit suggests a mechanism through which it may mitigate early pathological changes associated with these diseases . Additionally, studies have indicated that this compound can halt chronic neurodegeneration processes initiated by TBI, which may be relevant for preventing subsequent neurodegenerative disorders .

Case Study 1: Chronic Traumatic Brain Injury

A notable study demonstrated that this compound administered one year after TBI could repair BBB integrity and restore cognitive functions in mice. The results highlighted a cessation of chronic axonal degeneration, suggesting long-term benefits of this compound treatment even after significant delays post-injury .

Case Study 2: Hypoxic-Ischemic Encephalopathy

In neonatal models of hypoxic-ischemic encephalopathy (HIE), this compound was effective in reducing neuronal apoptosis and improving motor functions without causing toxicity. This underscores its potential application in pediatric populations suffering from severe brain injuries .

Summary of Findings

The diverse applications of this compound across various neurological conditions underscore its significance as a neuroprotective agent. Its mechanisms involve inhibition of apoptosis, modulation of inflammatory responses, and preservation of BBB integrity. The compound's efficacy has been validated through numerous studies focusing on TBI, ischemic stroke, and neurodegenerative diseases.

Application AreaKey FindingsReference
Traumatic Brain InjuryReduced neuronal death; improved functional outcomes
Ischemic StrokeDecreased infarct size; enhanced spatial memory
Neurodegenerative DiseasesProtection against endothelial cell damage; improved cognitive functions
Hypoxic-Ischemic EncephalopathyReduced apoptosis; improved motor functions

Mécanisme D'action

The primary mechanism of action of P7C3-A20 involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD). By activating NAMPT, this compound increases intracellular levels of NAD, which is crucial for cellular energy metabolism and neuroprotection .

Comparaison Avec Des Composés Similaires

Le P7C3-A20 fait partie de la série de composés P7C3, qui comprend d'autres dérivés tels que le P7C3-S243 et le ®-P7C3-OMe. Ces composés partagent des propriétés neuroprotectrices similaires, mais diffèrent en termes de puissance et d'applications spécifiques. Le this compound est considéré comme l'un des dérivés les plus puissants, avec des activités neuroprotectrices et proneurogéniques améliorées .

Activité Biologique

P7C3-A20 is a novel aminopropyl carbazole compound recognized for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and other neurodegenerative conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound primarily functions through the modulation of the NAD+ (nicotinamide adenine dinucleotide) pathway, which is crucial for cellular metabolism and energy production. The compound enhances NAD+ levels, thereby activating Sirtuin 3 (Sirt3), a mitochondrial deacetylase that plays a significant role in protecting neurons from oxidative stress and inflammation .

Key Mechanisms:

  • NAD+ Enhancement : this compound facilitates NAD+ flux, which is vital for numerous cellular processes.
  • Mitochondrial Protection : It mitigates mitochondrial damage and dysfunction, which are often exacerbated during neuroinflammatory responses .
  • Blood-Brain Barrier (BBB) Integrity : The compound has been shown to preserve BBB integrity by reducing permeability and protecting endothelial cells from oxidative damage .

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of this compound in various preclinical models of neurological injury.

Traumatic Brain Injury (TBI)

In a study involving mice subjected to TBI, treatment with this compound one year post-injury resulted in significant restoration of cognitive function and repair of BBB integrity. Key findings include:

  • Reduction in Axonal Degeneration : this compound treatment halted chronic axonal degeneration associated with TBI .
  • Improved Cognitive Outcomes : Mice treated with this compound showed enhanced cognitive performance compared to control groups .

Intracerebral Hemorrhage (ICH)

Research on collagenase-induced ICH models indicated that this compound:

  • Diminished Lesion Volume : The compound significantly reduced the volume of brain lesions caused by ICH.
  • Decreased Neuroinflammation : RNA sequencing revealed that this compound effectively suppressed pro-inflammatory microglial activity, contributing to better neurological outcomes .

Data Tables

The following table summarizes key findings from studies on this compound's effects on various neurological conditions:

ConditionModel TypeKey FindingsReference
Traumatic Brain InjuryMouse ModelRestored BBB integrity, improved cognitive function
Intracerebral HemorrhageMouse ModelReduced lesion volume, decreased neuroinflammation
Ischemic StrokeRodent ModelNeuroprotective effects on hippocampal neurons

Case Studies

  • Case Study on TBI : A study published in Proceedings of the National Academy of Sciences demonstrated that administering this compound after TBI led to significant improvements in both behavioral tests and histological assessments of brain tissue integrity. Mice treated with this compound exhibited less IgG infiltration and reduced microglial activation compared to untreated controls .
  • Case Study on ICH : In a recent study focusing on ICH, this compound was found to significantly mitigate brain edema and neuronal apoptosis. The treatment not only preserved BBB function but also improved overall survival rates in treated animals compared to those receiving standard care .

Propriétés

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLTWMQBJFWQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a vial containing N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide (21.0 mg, 0.030 mmol; see representative procedure 4) was added lithium hydroxide (3.2 mg, 0.134 mmol), dimethylformamide (0.5 ml, 0.06 M) and mercaptoacetic acid (4.2 ul 0.060 mmol). After stirring at rt for 1 h the reaction mixture was diluted with EtOAc and washed sequentially with water, saturated sodium bicarbonate solution, water (3×) and brine. The organic layer was dried over Na2SO4, filtered and condensed. The crude reaction mixture was purified in 30% EtOAc/hexanes (+0.2% TEA), with 13.6 mg isolated. Yield=88%
Name
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4.2 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

DAST [(Et2NSF3) 0.12 ml, 0.916 mmol] was added dropwise to a solution of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol (0.102 g, 0.203 mmol) in 6.0 ml of anhydrous DCM at −78° C. The reaction was stirred at −78° C. for one hour before being slowly warmed to 0° C. over 5 hours. The reaction was quenched by addition of phosphate buffer (pH=8) and extracted with DCM. The aqueous phase was extracted twice with 10 ml DCM. The combined organics were dried over Na2SO4, filtered and concentrated. The crude reaction material was purified by flash chromatography on SiO2 (20% EtOAc/hexanes/0.2% TEA). Fractions containing the desired fluorinated product were further purified with 40% EtOAc/hexanes (+0.1% TEA). Isolated 5.7 mg desired product.
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.102 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the primary mechanism of action of P7C3-A20?

A1: this compound is believed to exert its neuroprotective effects primarily by acting as an allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT). [ [] ] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide to nicotinamide mononucleotide, a precursor to NAD+. [ [, , ] ]

Q2: How does this compound's activation of NAMPT translate to neuroprotection?

A2: By activating NAMPT, this compound enhances NAD+ synthesis. [ [, ] ] NAD+ is a crucial coenzyme involved in various cellular processes, including energy metabolism, mitochondrial function, and DNA repair. Its depletion is implicated in neuronal damage and death. [ [, ] ] Therefore, increasing NAD+ levels via this compound can protect neurons from various insults.

Q3: What specific downstream pathways are affected by this compound's neuroprotective action?

A3: Studies have shown that this compound can:

  • Reduce neuronal apoptosis: It was observed to reduce the expression of apoptosis-related proteins like Bcl-2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3) and Bcl-2 associated x protein (Bax) after traumatic brain injury in rats. [ [] ]
  • Inhibit excessive autophagy: this compound treatment reduced levels of the autophagy marker microtubule-associated protein 1 light chain 3-II (LC3-II) and increased ubiquitin-binding protein p62 (p62) expression, suggesting a modulation of the autophagic process. [ [] ]
  • Suppress neuroinflammation: In a rat model of optic nerve crush, this compound suppressed the accumulation of CD68+ cells, TNF-α expression, and the expression of MCP-1 and iNOS, indicating anti-inflammatory effects. [ [, ] ]
  • Promote neurogenesis: this compound significantly increased the number of bromodeoxyuridine (BrdU)- and doublecortin (DCX)-positive cells in the hippocampus after TBI, suggesting enhanced neurogenesis. [ [] ]
  • Modulate Sirt3 activity: this compound's protection against mitochondrial damage and inflammation in a model of intracerebral hemorrhage was attributed, at least in part, to the modulation of Sirt3, an NAD+-dependent deacetylase. [ [] ]

Q4: Are there any known off-target effects of this compound?

A4: While this compound primarily targets NAMPT, research is ongoing to fully elucidate its potential interactions with other cellular targets. [ [] ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H18Br2FN3O and a molecular weight of 507.2 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A6: Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications related to its synthesis and characterization. [ [] ]

Q7: How does the structure of this compound relate to its activity?

A7: Research suggests modifications to the P7C3 scaffold can impact its neuroprotective efficacy. For instance, the S-enantiomer of this compound demonstrates greater potency in reducing paclitaxel-induced mechanical allodynia compared to the racemic mixture. [ [] ] Additionally, several novel P7C3 derivatives have been synthesized and evaluated, with varying degrees of neuroprotective efficacy. [ [] ] Further SAR studies are crucial to optimize its pharmacological properties.

Q8: What is known about the stability of this compound?

A8: While specific stability data is limited within the provided research, developing appropriate formulation strategies is crucial to ensure optimal stability, solubility, and bioavailability for its potential clinical translation. [ [] ]

Q9: Is this compound orally bioavailable?

A9: Yes, this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, a crucial characteristic for its neuroprotective effects within the central nervous system. [ [] ]

Q10: What is the effective dose range of this compound in preclinical models?

A10: Studies have shown efficacy in various animal models at doses ranging from 2.2 mg/kg to 20 mg/kg, administered intraperitoneally or orally. [ [, , , ] ] The specific effective dose varies depending on the disease model, route of administration, and treatment schedule.

Q11: Has the metabolism of this compound been investigated?

A11: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound requires further investigation to understand its pharmacokinetic behavior fully. [ [] ]

Q12: What in vitro models have been used to study this compound's neuroprotective effects?

A12: Researchers have utilized primary neuronal cultures, including dissociated cortical neurons and superior cervical ganglion neurons, to investigate this compound's effects on neuronal survival and response to injury. [ [] ] Additionally, this compound demonstrated protective effects in human brain microvascular endothelial cells exposed to hydrogen peroxide, highlighting its potential in preserving blood-brain barrier integrity. [ [] ]

Q13: In which in vivo models has this compound demonstrated neuroprotective efficacy?

A13: this compound has shown promise in several preclinical models, including:

  • Traumatic brain injury (TBI): It improved sensorimotor function, reduced contusion volume, and protected cortical neurons in rat models of TBI. [ [, , ] ] It also reduced aberrant axonal activity patterns in a mouse model of TBI. [ [] ]
  • Stroke: this compound demonstrated neuroprotective effects and improved cognitive function in rodent models of ischemic stroke. [ [, , , ] ]
  • Paclitaxel-induced peripheral neuropathy (CIPN): It effectively prevented and reversed PTX-induced neuropathic pain and nerve fiber degeneration in rodent models. [ [, , ] ]
  • Intracerebral hemorrhage (ICH): this compound diminished lesion volume, reduced blood-brain barrier damage, mitigated brain edema, and improved neurological outcomes in a collagenase-induced ICH mouse model. [ [] ]
  • Prenatal stress model: Maternal this compound treatment protected offspring from neuropsychiatric and behavioral deficits induced by chronic prenatal stress in mice. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.